molecular formula C9H7NO3 B14132815 Phenoxyacetyl isocyanate CAS No. 4461-31-8

Phenoxyacetyl isocyanate

Cat. No.: B14132815
CAS No.: 4461-31-8
M. Wt: 177.16 g/mol
InChI Key: SUPAAWQDMBKXGN-UHFFFAOYSA-N
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Description

Phenoxyacetyl isocyanate is an organic compound characterized by the presence of both phenoxy and isocyanate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenoxyacetyl isocyanate can be synthesized through several methods. One common approach involves the reaction of phenoxyacetic acid with phosgene in the presence of a base. The reaction proceeds as follows: [ \text{Phenoxyacetic acid} + \text{Phosgene} \rightarrow \text{Phenoxyacetyl chloride} + \text{HCl} ] [ \text{Phenoxyacetyl chloride} + \text{Ammonia} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of isocyanates often involves the phosgene method due to its efficiency. non-phosgene methods are being explored to mitigate the environmental and health risks associated with phosgene. These methods include the thermal decomposition of carbamates and the use of carbonylation reactions .

Chemical Reactions Analysis

Types of Reactions: Phenoxyacetyl isocyanate undergoes various chemical reactions, including:

    Hydrolysis: Reacts with water to form phenoxyacetic acid and carbon dioxide.

    Alcoholysis: Reacts with alcohols to form carbamates.

    Aminolysis: Reacts with amines to form ureas.

Common Reagents and Conditions:

Major Products:

    Hydrolysis: Phenoxyacetic acid and carbon dioxide.

    Alcoholysis: Phenoxyacetyl carbamates.

    Aminolysis: Phenoxyacetyl ureas.

Scientific Research Applications

Phenoxyacetyl isocyanate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of phenoxyacetyl isocyanate involves its high reactivity towards nucleophiles. The isocyanate group (-NCO) readily reacts with nucleophilic species such as water, alcohols, and amines. This reactivity is attributed to the electrophilic nature of the carbon atom in the isocyanate group, which facilitates nucleophilic attack. The resulting products, such as carbamates and ureas, are formed through the addition-elimination mechanism .

Comparison with Similar Compounds

Phenoxyacetyl isocyanate can be compared with other isocyanates such as phenyl isocyanate and methyl isocyanate:

    Phenyl Isocyanate: Similar reactivity but differs in the aromatic substituent, leading to different applications in organic synthesis.

    Methyl Isocyanate: More volatile and toxic, primarily used in the production of pesticides and polyurethane foams.

Uniqueness: this compound’s uniqueness lies in its phenoxy group, which imparts distinct reactivity and properties compared to other isocyanates. This makes it particularly valuable in the synthesis of specialized organic compounds .

Properties

CAS No.

4461-31-8

Molecular Formula

C9H7NO3

Molecular Weight

177.16 g/mol

IUPAC Name

2-phenoxyacetyl isocyanate

InChI

InChI=1S/C9H7NO3/c11-7-10-9(12)6-13-8-4-2-1-3-5-8/h1-5H,6H2

InChI Key

SUPAAWQDMBKXGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)N=C=O

Origin of Product

United States

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